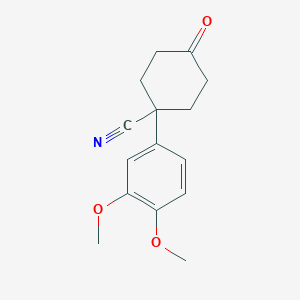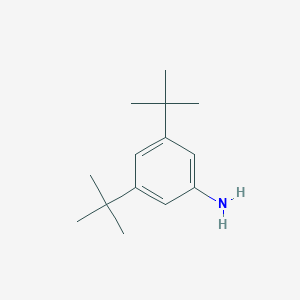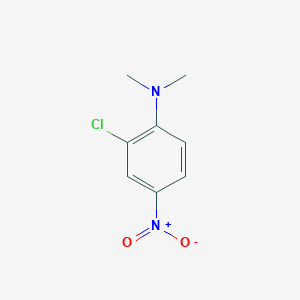
2-Chloro-N,N-dimethyl-4-nitroaniline
概要
説明
“2-Chloro-N,N-dimethyl-4-nitroaniline” is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is a solid substance with a melting point of 78°C . The IUPAC name for this compound is 2-chloro-N,N-dimethyl-4-nitroaniline .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-N,N-dimethyl-4-nitroaniline” were not found in the search results, nitro compounds in general can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Molecular Structure Analysis
The InChI code for “2-Chloro-N,N-dimethyl-4-nitroaniline” is 1S/C8H9ClN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“2-Chloro-N,N-dimethyl-4-nitroaniline” is a solid substance with a melting point of 78°C . It has a molecular weight of 200.62 . The compound should be stored at a temperature of 4°C, and protected from light .
科学的研究の応用
-
2-Chloro-N,N-dimethylacetamide
- Application : It is used as an organic building block in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being carried out. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, it contributes its own H, C, N, and O atoms to the synthesis of a variety of compounds .
-
2-Chloro-N,N-dimethylethylamine
- Application : It is widely used as an intermediate and starting reagent for organic synthesis. It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
- Method of Application : As a reagent, it would be used in reactions with other compounds under specific conditions to synthesize the desired products .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis being carried out. In general, it contributes to the synthesis of a variety of compounds .
-
- Application : The compound has been studied for its interesting supramolecular ordering in a triclinic polymorph .
- Method of Application : The compound was obtained from several solvent mixtures as well as by slow cooling of the melted sample .
- Results or Outcomes : The triclinic polymorph of the compound was found to be more stable than the orthorhombic one by 0.89 kcal mol −1 . It also demonstrated strong second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
-
Piezoelectric and Optical Properties
- Application : The compound has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers .
- Method of Application : The compound was embedded in the microfibers using the electrospinning technique .
- Results or Outcomes : The resulting hybrid systems exhibited interesting piezoelectric and optical properties .
-
- Application : N,N-Dimethylformamide (DMF) is frequently used as an aprotic solvent in chemical transformations in laboratories of academia as well as in those of chemical industry .
- Method of Application : DMF can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis being carried out. In general, it contributes to the synthesis of a variety of compounds .
-
- Application : 2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis. It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
- Method of Application : As a reagent, it would be used in reactions with other compounds under specific conditions to synthesize the desired products .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis being carried out. In general, it contributes to the synthesis of a variety of compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKAWTHGBGLZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064136 | |
| Record name | N,N-Dimethyl-4-nitro-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-dimethyl-4-nitroaniline | |
CAS RN |
6213-19-0 | |
| Record name | 2-Chloro-N,N-dimethyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-N,N-dimethyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-4-nitro-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


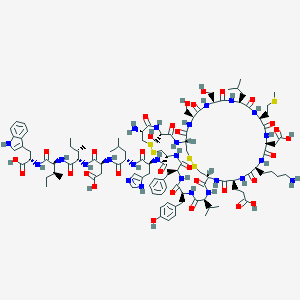
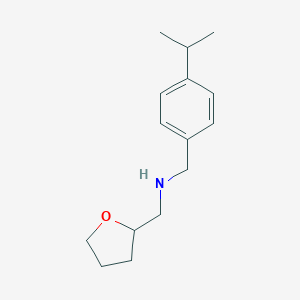
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)


![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)


